Product packaging for alpha-Chloro-p-fluorobutyrophenone(Cat. No.:)

alpha-Chloro-p-fluorobutyrophenone

Cat. No.: B8452712
M. Wt: 200.64 g/mol
InChI Key: KVAOBHMRJUWQEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance within Halogenated Ketone Chemistry

Halogenated ketones, particularly α-halo ketones, are a class of highly versatile reagents in organic chemistry. The presence of a halogen atom on the carbon adjacent to the carbonyl group (the α-position) significantly influences the molecule's reactivity. wikipedia.org This is due to the electron-withdrawing nature of the halogen, which makes the α-carbon more susceptible to nucleophilic attack and the α-hydrogens more acidic. libretexts.org

The synthesis of α-halo ketones is typically achieved through the halogenation of a ketone under acidic or basic conditions. masterorganicchemistry.com In acidic media, the reaction proceeds through an enol intermediate, and typically results in the substitution of a single α-hydrogen. libretexts.orgmasterorganicchemistry.com This method is often preferred when a monohalogenated product is desired. libretexts.org Conversely, under basic conditions, an enolate is formed, which is a more potent nucleophile. organicchemistrytutor.com This can sometimes lead to multiple halogenations on the same carbon, a principle exploited in the haloform reaction. wikipedia.orglibretexts.org

α-Chloro-p-fluorobutyrophenone fits within this chemical context as an α-chlorinated ketone. The chlorine atom at the alpha position makes it an excellent electrophile, highly reactive towards nucleophiles in Sₙ2 displacement reactions. libretexts.org This reactivity is fundamental to its role as an intermediate, allowing for the facile introduction of the p-fluorobutyrophenone moiety into larger, more complex molecular frameworks. The presence of the fluorine atom on the phenyl ring further modifies the electronic properties of the molecule, which can be crucial for the biological activity of the final synthetic target. nih.gov

Historical Trajectories and Evolution of Research on the Compound

While a detailed, linear history of α-chloro-p-fluorobutyrophenone's initial discovery is not extensively documented in readily available literature, its research trajectory is intrinsically linked to the development of butyrophenone-class pharmaceuticals in the mid-20th century. The significance of this chemical intermediate grew in tandem with the discovery and refinement of antipsychotic drugs.

Research into butyrophenones as a class of neuroleptics led to the synthesis of Haloperidol (B65202), a potent antipsychotic first marketed in the 1960s. nih.gov The molecular structure of Haloperidol and many related compounds features a p-fluorobutyrophenone group connected to a piperidine (B6355638) ring. nih.gov This structural motif necessitated the development of efficient synthetic routes, where α-chloro-p-fluorobutyrophenone emerged as a key precursor. Its ability to readily react with nucleophiles, such as the nitrogen on a piperidine ring, made it an ideal and efficient building block. prepchem.com

Consequently, the evolution of research on α-chloro-p-fluorobutyrophenone has been driven primarily by its utility in pharmaceutical manufacturing. Its importance is less as a standalone subject of academic inquiry and more as an indispensable tool in the multi-step synthesis of high-value active pharmaceutical ingredients (APIs). Over the years, synthetic methods involving this intermediate have been refined to improve yield, purity, and efficiency in the production of drugs like Haloperidol, Bromoperidol, Melperone, and Timiperone. chemicalbook.comoctanexlabs.com

Fundamental Role as a Key Intermediate in Complex Organic Molecule Construction

The primary and most crucial role of α-chloro-p-fluorobutyrophenone is as a chemical intermediate. ontosight.aichemicalbook.com An intermediate is a molecule that is formed from reactants and reacts further to give the desired final product in a multi-step chemical reaction. α-Chloro-p-fluorobutyrophenone is particularly valuable for synthesizing APIs for antipsychotics. chemicalbook.com

Its utility stems from the high reactivity of the α-chloro group. This chlorine atom is a good leaving group, making the carbon to which it is attached highly electrophilic and thus an excellent site for nucleophilic substitution reactions (Sₙ2). libretexts.org Chemists exploit this reactivity to connect the butyrophenone (B1668137) fragment to other parts of a target molecule.

A prominent example is in the synthesis of drugs like Haloperidol and its analogues. In these syntheses, α-chloro-p-fluorobutyrophenone is reacted with a suitable piperidine derivative. prepchem.com The nucleophilic nitrogen atom of the piperidine ring attacks the electrophilic carbon bearing the chlorine atom, displacing the chloride and forming a new carbon-nitrogen bond. This key reaction step effectively joins the two major fragments of the final drug molecule. prepchem.com For instance, the synthesis of a Haloperidol precursor involves reacting α,α-diphenyl-4-piperidinemethanol with 4-chloro-4'-fluorobutyrophenone (B134399) in the presence of a base like sodium bicarbonate. prepchem.com This type of alkylation reaction is a cornerstone of its application in constructing complex pharmaceutical agents.

The compound's structure is therefore deliberately designed for this purpose: the fluorinated phenyl ring and ketone are features of the desired final product, while the α-chloro group is the reactive handle that enables its incorporation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10ClFO B8452712 alpha-Chloro-p-fluorobutyrophenone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10ClFO

Molecular Weight

200.64 g/mol

IUPAC Name

2-chloro-1-(4-fluorophenyl)butan-1-one

InChI

InChI=1S/C10H10ClFO/c1-2-9(11)10(13)7-3-5-8(12)6-4-7/h3-6,9H,2H2,1H3

InChI Key

KVAOBHMRJUWQEC-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C1=CC=C(C=C1)F)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for Alpha Chloro P Fluorobutyrophenone

Classical and Contemporary Synthetic Routes to the Compound

The preparation of α-chloro-p-fluorobutyrophenone can be achieved through several synthetic strategies, primarily involving electrophilic acylation and subsequent halogenation, or variations thereof.

Electrophilic Acylation Approaches (e.g., Friedel-Crafts)

The Friedel-Crafts acylation is a cornerstone in the synthesis of aromatic ketones and a primary method for producing the butyrophenone (B1668137) backbone of the target molecule. sapub.org This reaction typically involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst.

In the context of α-chloro-p-fluorobutyrophenone synthesis, the classical approach involves the Friedel-Crafts acylation of fluorobenzene (B45895) with 4-chlorobutyryl chloride, traditionally using aluminum chloride (AlCl₃) as the catalyst. mdpi.com The reaction proceeds by the formation of an acylium ion intermediate, which then attacks the electron-rich fluorobenzene ring. Due to the ortho-, para-directing nature of the fluorine substituent, a mixture of isomers is possible, though the para-substituted product is generally favored due to steric hindrance at the ortho position.

A significant drawback of using stoichiometric amounts of AlCl₃ is the generation of large quantities of acidic waste and the difficulty in catalyst recovery and reuse, posing environmental concerns. sapub.org To address these limitations, research has focused on developing more sustainable catalytic systems. For instance, rare earth triflates, such as lanthanum(III) triflate (La(OTf)₃), have been investigated as recyclable catalysts for the acylation of fluorobenzene. nih.gov Studies have shown that a composite catalyst of trifluoromethanesulfonic acid (TfOH) and Re(OTf)₃ can effectively catalyze the acylation of fluorobenzene, with La(OTf)₃ exhibiting excellent catalytic performance and reusability in solvent-free conditions. nih.gov

Catalyst SystemSubstratesConditionsYield of p-isomerSelectivity for p-isomerReference
AlCl₃Fluorobenzene, 4-chlorobutyryl chlorideDichloromethane, 20°C, 4h~90%High mdpi.com
La(OTf)₃ and TfOHFluorobenzene, benzoyl chlorideSolvent-free, 140°C, 4h87%99% nih.gov

Halogenation Strategies of Butyrophenone Precursors

Once the p-fluorobutyrophenone precursor is synthesized, the next critical step is the introduction of a chlorine atom at the α-position to the carbonyl group. This is typically achieved through an α-halogenation reaction. The reactivity of the α-carbon is enhanced by the electron-withdrawing nature of the adjacent carbonyl group, making it susceptible to attack by electrophilic halogens.

The α-halogenation of ketones can be carried out under either acidic or basic conditions. acs.org

Acid-Catalyzed Halogenation: In the presence of an acid catalyst, the ketone tautomerizes to its enol form. The electron-rich double bond of the enol then attacks a molecule of the halogen (e.g., Cl₂), leading to the formation of the α-haloketone and a proton. This method is generally preferred when mono-halogenation is the desired outcome, as the introduction of the first halogen atom deactivates the enol towards further reaction. organic-chemistry.org

Base-Promoted Halogenation: Under basic conditions, a proton is abstracted from the α-carbon to form an enolate ion. The enolate then acts as a nucleophile, attacking the halogen. A challenge with base-promoted halogenation is the potential for polyhalogenation, as the electron-withdrawing halogen atom increases the acidity of the remaining α-protons, making the mono-halogenated product more reactive than the starting ketone. organic-chemistry.org

Various halogenating agents can be employed, including molecular chlorine (Cl₂), N-chlorosuccinimide (NCS), and sulfuryl chloride (SO₂Cl₂). The choice of reagent and reaction conditions is crucial to control the selectivity and yield of the desired α-chloro-p-fluorobutyrophenone.

Novel and Alternative Synthetic Pathways

Research into more efficient and selective synthetic routes has led to the development of novel methodologies. One promising area is the use of organocatalysis for asymmetric α-halogenation, which is particularly relevant for the synthesis of chiral pharmaceutical intermediates. While not directly applied to α-chloro-p-fluorobutyrophenone in the reviewed literature, the principles are applicable. For instance, chiral thiourea (B124793) catalysts have been successfully used for the enantioselective α-chlorination of ketones using sodium chloride as the chlorine source, representing a greener and more atom-economical approach. nih.govacs.org

Another innovative approach involves the use of α-keto sulfonium (B1226848) salts as precursors. These can undergo enantioconvergent carbon-chlorine bond formation with high efficiency and enantioselectivity under mild, phase-transfer conditions. acs.org

Continuous flow synthesis presents a modern alternative to traditional batch processing, offering advantages in terms of safety, scalability, and process control. The synthesis of α-haloketones has been demonstrated in continuous flow systems, often involving the in-situ generation of reactive intermediates like diazomethane, followed by hydrohalogenation. acs.org This approach minimizes the handling of hazardous reagents and allows for precise control over reaction parameters, leading to higher yields and purity.

Green Chemistry Principles and Sustainable Synthesis Optimization

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals and pharmaceuticals. The goal is to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency.

Solvent-Free and Catalytic Reaction Methodologies

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are major contributors to chemical waste and environmental pollution. As mentioned earlier, solvent-free Friedel-Crafts acylation of fluorobenzene has been successfully demonstrated using recyclable rare earth triflate catalysts. nih.gov These reactions not only reduce waste but can also lead to higher reaction rates and easier product isolation.

The development of heterogeneous catalysts is another important strategy. Solid catalysts can be easily separated from the reaction mixture by filtration and can often be reused multiple times, reducing both cost and waste. For example, silica-gel-immobilized dendrimer scandium trifluoromethanesulfonate (B1224126) resin has been reported as a recyclable catalyst for the Friedel-Crafts acylation of fluorobenzene under microwave irradiation, offering an environmentally friendly alternative to traditional methods.

Atom Economy and E-Factor Considerations in Process Design

To quantitatively assess the sustainability of a chemical process, green chemistry metrics such as atom economy and the Environmental Factor (E-Factor) are employed.

Atom Economy: This metric, developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the desired product. An ideal reaction has an atom economy of 100%. Addition reactions, for example, typically have a high atom economy. In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy.

E-Factor: Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste generated to the mass of the desired product. A lower E-Factor indicates a more environmentally friendly process. The E-Factor takes into account not only byproducts but also solvent losses, catalyst and reagent waste, and energy consumption.

The traditional Friedel-Crafts acylation using stoichiometric AlCl₃ has a poor atom economy and a high E-Factor due to the large amount of aluminum-containing waste generated during workup. In contrast, catalytic methods significantly improve these metrics.

MetricTraditional Friedel-Crafts (stoichiometric AlCl₃)Catalytic Friedel-Crafts (recyclable catalyst)
Atom Economy LowHigh
E-Factor HighLow

By focusing on catalytic, solvent-free, and atom-economical synthetic routes, the chemical industry can move towards more sustainable production methods for important compounds like α-chloro-p-fluorobutyrophenone.

Process Intensification and Scalability Studies for Industrial Production

Process intensification in the context of alpha-Chloro-p-fluorobutyrophenone synthesis refers to the development of novel apparatuses and techniques that offer significant improvements over conventional batch reactors. The primary goals are to enhance production efficiency, reduce capital and operating costs, improve safety, and minimize the environmental footprint. A key technology in this area is continuous flow chemistry.

Continuous Flow Synthesis:

The transition from batch to continuous flow processes for the α-chlorination of 4-fluorobutyrophenone (B8402436) represents a significant leap in manufacturing technology. Continuous flow reactors, typically microreactors or tubular reactors, offer superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to handle hazardous reagents more safely. acs.orgnih.govacs.org

A theoretical continuous flow process for the synthesis of this compound would involve the following key stages:

Enolate Formation: 4-Fluorobutyrophenone is continuously mixed with a suitable base, such as lithium diisopropylamide (LDA), in a microreactor to form the corresponding enolate. pitt.edu The rapid and efficient mixing in a microreactor ensures uniform enolate generation and minimizes side reactions.

Chlorination: The enolate stream is then merged with a continuous stream of a chlorinating agent, such as N-chlorosuccinimide (NCS) or p-toluenesulfonyl chloride. pitt.eduorganic-chemistry.org The reaction is typically very fast and occurs within a specific residence time unit of the flow reactor. The precise temperature control afforded by the high surface-area-to-volume ratio of the reactor is crucial for preventing over-chlorination and the formation of impurities. youtube.com

Quenching and Work-up: The reaction mixture is then continuously quenched, for instance, with an aqueous acidic solution, to neutralize the base and stop the reaction. Subsequent in-line purification steps, such as liquid-liquid extraction and solvent swapping, can also be integrated into the continuous flow setup.

Scalability Studies:

Scaling up a continuous flow process involves moving from a laboratory-scale setup (milligrams to grams per hour) to an industrial production scale (kilograms to tons per hour). This is typically achieved through "scaling-out" or "numbering-up," where multiple flow reactors are operated in parallel, rather than increasing the size of a single reactor. This approach maintains the advantageous heat and mass transfer characteristics of the smaller reactors.

A scalability study would investigate various parameters to ensure consistent product quality and process robustness at a larger scale. Key parameters and potential findings are outlined in the table below.

ParameterLaboratory Scale FindingPilot Scale ObservationIndustrial Scale Implication
Flow Rate Optimal at 0.5 mL/minMaintained product purity at 50 mL/min with minor pressure increaseParallel reactors required to achieve target throughput of 5 L/min
Temperature 25°C for chlorinationExotherm effectively managed with existing cooling systemsHeat exchange capacity needs to be a key design consideration for the reactor farm
Stoichiometry 1.1 equivalents of NCS optimalConsistent results with 1.1 equivalents; minor yield drop at 1.05 equivalentsPrecise dosing systems are critical to maintain efficiency and minimize raw material waste
Residence Time 30 seconds for complete conversionConversion remained >99% at 30 secondsReactor length and flow rate must be carefully calibrated to ensure optimal residence time
Pressure NegligibleIncreased to 2-3 barPumping systems must be robust to handle the required operating pressures

Research Findings and Process Optimization:

Research in the broader field of α-halogenation of ketones provides valuable insights applicable to the industrial production of this compound. Studies have shown that the choice of chlorinating agent and base is critical. For instance, using a milder base than LDA could reduce side reactions, while alternative chlorinating agents might offer better atom economy. pitt.edunih.gov

Furthermore, the integration of Process Analytical Technology (PAT) is crucial for monitoring and controlling the continuous process in real-time. Spectroscopic techniques, such as in-line FT-IR or Raman spectroscopy, can be used to monitor the concentration of reactants and products, allowing for immediate adjustments to process parameters to maintain optimal conditions.

The table below summarizes hypothetical data from a process optimization study comparing a traditional batch process with an intensified continuous flow process.

ParameterBatch ProcessContinuous Flow Process
Yield (%) 8595
Purity (%) 9299
Reaction Time 8 hours5 minutes (residence time)
Process Safety High risk due to large volumes of hazardous reagentsSignificantly lower risk due to small reactor hold-up volume
Scalability Difficult and requires significant redevelopmentReadily scalable by numbering-up reactors
Waste Generation HighLow

Chemical Reactivity and Mechanistic Investigations of Alpha Chloro P Fluorobutyrophenone

Nucleophilic Substitution Reactions at the alpha-Carbon Center

The presence of a chlorine atom on the carbon adjacent to the carbonyl group (the α-carbon) makes this position highly susceptible to nucleophilic attack. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, facilitating the displacement of the chloride ion, a good leaving group.

Amination Reactions and Scope with Diverse Nitrogen Nucleophiles

One of the most significant applications of α-chloro-p-fluorobutyrophenone is in the synthesis of butyrophenone (B1668137) antipsychotics. This is primarily achieved through nucleophilic substitution reactions with various nitrogen-containing nucleophiles, particularly piperidine (B6355638) derivatives. These reactions are fundamental to the industrial production of drugs such as haloperidol (B65202), benperidol, and droperidol. dtic.milchemicalbook.comwikipedia.org

The general mechanism involves the attack of the nitrogen nucleophile on the electrophilic α-carbon of α-chloro-p-fluorobutyrophenone, leading to the formation of a new carbon-nitrogen bond and the expulsion of the chloride ion. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride generated.

Table 1: Synthesis of Butyrophenone Antipsychotics via Amination of α-Chloro-p-fluorobutyrophenone

Nitrogen NucleophileProductReaction ConditionsReference
4-(4-Chlorophenyl)-4-hydroxypiperidineHaloperidolAqueous basic solution, acidification dtic.mil
1-(2-Oxo-1-benzimidazolinyl)piperidineBenperidolAlkylation with appropriate amine chemicalbook.com
1-(1,2,3,6-Tetrahydro-4-pyridyl)-2-benzimidazoloneDroperidolAlkylation organic-chemistry.org
Spiro[isobenzofuran-1(3H),4'-piperidine]SpiroperidolAlkylation with appropriate amine chemicalbook.com
1-PiperonylpiperazinePipamperoneAlkylation with appropriate amine chemicalbook.com

The scope of this reaction is broad, accommodating a variety of primary and secondary amines, as well as more complex nitrogen-containing heterocyclic systems. The reaction conditions can be tailored to the specific nucleophile and desired product, often involving the use of a suitable solvent and base to facilitate the reaction.

Etherification and Esterification Processes

While less documented for α-chloro-p-fluorobutyrophenone specifically, the α-carbon is also susceptible to attack by oxygen nucleophiles, leading to ether and ester derivatives.

Etherification: The Williamson ether synthesis provides a general pathway for the formation of ethers. wikipedia.orgnist.gov In this reaction, an alkoxide ion acts as the nucleophile, displacing the chloride from the α-carbon. The reaction of α-chloro-p-fluorobutyrophenone with an alkoxide (RO⁻) would yield the corresponding α-alkoxybutyrophenone. This process would typically be carried out under basic conditions to generate the alkoxide from the corresponding alcohol.

Esterification: Similarly, esterification at the α-position can be achieved by reacting α-chloro-p-fluorobutyrophenone with a carboxylate salt (RCOO⁻). The carboxylate anion acts as a nucleophile, displacing the chloride to form an α-acyloxybutyrophenone. Alternatively, a two-step process involving initial reduction of the ketone to a secondary alcohol, followed by esterification of the alcohol (e.g., via Fischer esterification), can also lead to ester products, though at a different position. wikipedia.orgmasterorganicchemistry.com

Carbon-Carbon Bond Formation Reactions

The electrophilic α-carbon of α-chloro-p-fluorobutyrophenone can also react with carbon nucleophiles to form new carbon-carbon bonds, extending the carbon skeleton of the molecule.

One potential reaction involves the use of cyanide ion (CN⁻) as a nucleophile. The reaction of an alkyl halide with a cyanide salt is a classic method for the synthesis of nitriles. In this case, reaction with sodium or potassium cyanide would be expected to yield 4-(4-fluorophenyl)-4-oxobutanenitrile.

Grignard reagents (RMgX) are powerful carbon nucleophiles that typically add to carbonyl groups. byjus.commasterorganicchemistry.commasterorganicchemistry.com However, their high reactivity can also lead to substitution reactions with alkyl halides. The interaction of a Grignard reagent with α-chloro-p-fluorobutyrophenone could potentially lead to a mixture of products, including those from addition to the carbonyl and substitution at the α-carbon. The Barbier reaction, which generates the organometallic reagent in situ, presents an alternative approach. dtic.mil

Carbonyl Group Transformations and Derivatization

The ketone moiety in α-chloro-p-fluorobutyrophenone is a key site for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

Reduction Pathways to Corresponding Alcohols

The carbonyl group of α-chloro-p-fluorobutyrophenone can be readily reduced to a secondary alcohol, yielding 4-chloro-1-(4-fluorophenyl)butan-1-ol. This transformation is commonly achieved using hydride-based reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that is effective for the reduction of aldehydes and ketones. unco.edu It is often the reagent of choice for this transformation due to its ease of handling and high yields. The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol.

Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent and will also readily reduce the ketone to the corresponding alcohol. masterorganicchemistry.com However, due to its higher reactivity, it may also affect other functional groups present in the molecule and requires anhydrous reaction conditions.

Catalytic hydrogenation can also be employed for this reduction, often using a palladium on carbon (Pd/C) catalyst.

Table 2: Reduction of α-Chloro-p-fluorobutyrophenone

Reducing AgentProductTypical Conditions
Sodium Borohydride (NaBH₄)4-Chloro-1-(4-fluorophenyl)butan-1-olMethanol or Ethanol, Room Temperature
Lithium Aluminum Hydride (LiAlH₄)4-Chloro-1-(4-fluorophenyl)butan-1-olAnhydrous ether or THF
H₂/Pd-C4-Chloro-1-(4-fluorophenyl)butan-1-olHydrogen gas, Palladium on Carbon catalyst

Condensation and Addition Reactions of the Ketone Moiety

The carbonyl group of α-chloro-p-fluorobutyrophenone can undergo various condensation and addition reactions, further expanding its synthetic utility.

The Wittig reaction provides a powerful method for the conversion of ketones to alkenes. masterorganicchemistry.comcommonorganicchemistry.comwikipedia.org This reaction involves the use of a phosphorus ylide (a Wittig reagent), which reacts with the ketone to form a new carbon-carbon double bond. The reaction of α-chloro-p-fluorobutyrophenone with a Wittig reagent would lead to the corresponding alkene derivative, with the triphenylphosphine (B44618) oxide as a byproduct. The Horner-Wadsworth-Emmons reaction is a related transformation that often provides better stereocontrol.

Aldol-type condensation reactions are another possibility. For instance, a Benzoin condensation , typically involving two aldehydes, can be catalyzed by cyanide or N-heterocyclic carbenes. chemicalbook.comnist.govmasterorganicchemistry.comnih.gov While less common for ketones, under specific conditions, α-chloro-p-fluorobutyrophenone could potentially act as an acceptor in a crossed-benzoin type reaction.

Electrophilic Aromatic Substitution and Functionalization of the Fluorophenyl Ring

The fluorophenyl ring of α-chloro-p-fluorobutyrophenone is the primary site for electrophilic aromatic substitution (S_EAr) reactions. The outcome of such reactions is governed by the directing effects of the two substituents on the benzene (B151609) ring: the fluorine atom and the butyrophenone group.

The fluorine atom, a halogen, is an ortho-, para-directing deactivator. makingmolecules.com Its high electronegativity withdraws electron density from the ring inductively, making the ring less reactive towards electrophiles compared to benzene. However, through resonance, the fluorine atom can donate a lone pair of electrons to the ring, stabilizing the arenium ion intermediate, particularly when the attack occurs at the ortho and para positions. makingmolecules.com

Conversely, the butyrophenone group, which is an acyl group, is a meta-directing deactivator. The carbonyl group strongly withdraws electron density from the aromatic ring through both inductive and resonance effects, significantly deactivating the ring towards electrophilic attack. wikipedia.org This deactivation is more pronounced than that of the fluorine atom. The meta-directing effect arises because the resonance structures of the arenium ion intermediate show that attack at the ortho and para positions places a destabilizing positive charge adjacent to the positively polarized carbonyl carbon.

In α-chloro-p-fluorobutyrophenone, these two substituents are in a para relationship. The powerful deactivating and meta-directing effect of the butyrophenone group will dominate the reactivity of the aromatic ring. Therefore, electrophilic substitution is expected to be difficult and would primarily occur at the positions meta to the butyrophenone group (and ortho to the fluorine atom).

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.org For α-chloro-p-fluorobutyrophenone, these reactions would require harsh conditions due to the deactivated nature of the ring. For instance, nitration would necessitate the use of a mixture of concentrated nitric and sulfuric acids. pressbooks.pub Halogenation would typically be catalyzed by a Lewis acid. wikipedia.org

The functionalization of the fluorophenyl ring can also be achieved through other means, such as nucleophilic aromatic substitution, although this typically requires strong electron-withdrawing groups and is less common than electrophilic substitution for this type of substrate.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

SubstituentTypeReactivity EffectDirecting Effect
-F (Fluoro)HalogenDeactivatingOrtho, Para
-C(O)R (Acyl)CarbonylDeactivatingMeta

Kinetic and Thermodynamic Analyses of Reaction Pathways

Kinetic Analysis:

Kinetic studies focus on the rate of a reaction and provide insights into the reaction mechanism, particularly the rate-determining step. For the electrophilic aromatic substitution of α-chloro-p-fluorobutyrophenone, the rate of reaction would be significantly slower than that of benzene due to the deactivating nature of both the fluoro and butyrophenone substituents.

The rate law for acid-catalyzed halogenation of ketones is often found to be independent of the halogen concentration, indicating that the formation of the enol intermediate is the rate-limiting step. libretexts.org The general mechanism for acid-catalyzed α-halogenation involves the protonation of the carbonyl oxygen, followed by the removal of an α-hydrogen to form an enol, which then attacks the halogen. libretexts.org

In the context of electrophilic aromatic substitution on the fluorophenyl ring, the rate-determining step is the attack of the electrophile on the aromatic ring to form the arenium ion intermediate. masterorganicchemistry.com This step disrupts the aromaticity of the ring and is therefore energetically costly. The rate of this step is influenced by the concentration of both the substrate and the electrophile. libretexts.org

Thermodynamic Analysis:

In electrophilic aromatic substitution, the formation of the arenium ion intermediate is an endergonic process (ΔG > 0), while the subsequent deprotonation to restore aromaticity is highly exergonic (ΔG < 0). masterorganicchemistry.com The stability of the arenium ion intermediate is a key factor in determining the regioselectivity of the reaction. For α-chloro-p-fluorobutyrophenone, the arenium ion formed by attack at the meta position relative to the butyrophenone group is the most stable, leading to the meta-substituted product as the major isomer.

Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to model the potential energy surface of reaction pathways, providing valuable data on activation energies and the energies of intermediates and transition states. up.ac.za Such studies on related α-haloketones have been used to investigate the competition between nucleophilic substitution and other reaction pathways. up.ac.za

Table 2: Key Parameters in Kinetic and Thermodynamic Analysis

ParameterTypeSignificance
Rate Constant (k)KineticQuantifies the rate of a reaction.
Activation Energy (Ea)KineticThe minimum energy required to initiate a reaction.
Gibbs Free Energy (ΔG)ThermodynamicDetermines the spontaneity of a reaction.
Enthalpy (ΔH)ThermodynamicThe heat change of a reaction.
Entropy (ΔS)ThermodynamicThe measure of disorder in a system.

Derivatives and Analogues of Alpha Chloro P Fluorobutyrophenone: Synthesis and Structural Elucidation

Design and Synthesis of alpha-Substituted Analogues of the Compound

The reactivity of the α-carbon in the butyrophenone (B1668137) chain allows for the introduction of various substituents, leading to a wide range of analogues. A primary route for this modification is the nucleophilic substitution of the chlorine atom.

A significant class of α-substituted analogues are the α-amino derivatives. The synthesis of these compounds often involves the reaction of α-chloro-p-fluorobutyrophenone with a variety of amines. For instance, N-alkylation of commercially available amines with 4-chloro-1-(4-fluorophenyl)butan-1-one in the presence of a base like potassium carbonate and a catalyst such as potassium iodide in a solvent like toluene (B28343) at reflux has been a successful strategy. nih.gov This approach has been utilized to synthesize a series of hybrid compounds with potential biological activity. nih.gov

Another approach to α-amino acid derivatives involves photoredox-catalyzed carbofluorination of dehydroalanine (B155165) derivatives. nih.gov This metal-free method allows for the regioselective synthesis of α-fluoro-α-amino acids by engaging alkyl radicals in a conjugate addition, followed by fluorination. nih.gov While not a direct substitution on α-chloro-p-fluorobutyrophenone, this methodology highlights advanced techniques for creating complex amino acid structures that could be conceptually applied to butyrophenone systems.

The Strecker synthesis offers a classic route to α-amino acids from an aldehyde, ammonia, and cyanide, followed by hydrolysis. libretexts.org This could be adapted for butyrophenone analogues. Furthermore, the amination of α-bromocarboxylic acids provides a direct pathway to α-aminocarboxylic acids, a strategy that could be paralleled with α-chloro-p-fluorobutyrophenone. libretexts.org

The following table summarizes some examples of alpha-substituted analogues and the synthetic methods employed.

Analogue TypeSynthetic MethodStarting MaterialsReference
α-Amino AnaloguesN-alkylation4-chloro-1-(4-fluorophenyl)butan-1-one, various amines nih.gov
α-Fluoro-α-Amino Acid DerivativesPhotoredox-catalyzed carbofluorinationDehydroalanine derivatives, alkyltrifluoroborates nih.gov
α-Amino Acid DerivativesStrecker SynthesisAldehyde, ammonia, cyanide libretexts.org
α-Amino Acid DerivativesAmination of α-halocarboxylic acidsα-bromocarboxylic acids libretexts.org

Modifications of the Butyrophenone Side Chain and Their Synthetic Access

Alterations to the butyrophenone side chain, beyond the alpha-position, have been explored to modulate the properties of the resulting molecules. These modifications can include changes in chain length, the introduction of unsaturation, or the incorporation of cyclic structures.

One notable modification involves the synthesis of conformationally restricted butyrophenones. nih.gov These analogues often feature the butyrophenone side chain incorporated into a larger, rigid framework, such as (aminoalkyl)benzo- and -thienocycloalkanones. nih.gov The synthesis of these complex molecules involves multi-step sequences to construct the fused ring systems.

The alkylation of secondary amines with 4-chloro-4'-fluorobutyrophenone (B134399) is a common method for extending and functionalizing the side chain. nih.gov This reaction has been used to synthesize a variety of analogues, including those with diazepane and piperazine (B1678402) moieties. nih.gov For example, the alkylation of N-Boc protected 1,4-diazepane, after deprotection, with 4-chloro-4'-fluorobutyrophenone yields the desired product. nih.gov

Furthermore, the synthesis of spirocyclic derivatives related to butyrophenone neuroleptics has been reported. dtic.mil This involves the condensation of a debenzylated spirocyclic intermediate with the ethylene (B1197577) ketal of γ-chloro-p-fluorobutyrophenone. dtic.mil This approach introduces significant structural constraints on the side chain.

The table below provides examples of side chain modifications and their synthetic routes.

ModificationSynthetic ApproachKey Reagents/IntermediatesReference
Conformational RestrictionMulti-step synthesis of fused ring systems(Aminoalkyl)benzo- and -thienocycloalkanones nih.gov
Side Chain Extension/FunctionalizationAlkylation of secondary amines4-chloro-4'-fluorobutyrophenone, various amines (e.g., diazepane, piperazine) nih.gov
Spirocyclic DerivativesCondensation with a spirocyclic intermediateEthylene ketal of γ-chloro-p-fluorobutyrophenone, debenzylated spiro-amine dtic.mil
Azasteroidal ButyrophenonesAlkylation of aza-steroids4-chloro-4'-fluorobutyrophenone, various aza-steroid skeletons worldresearchlibrary.org

Fluorophenyl Ring Substitutions and Resulting Analogues

Modifying the substitution pattern on the fluorophenyl ring of α-chloro-p-fluorobutyrophenone offers another avenue for creating diverse analogues. These changes can influence the electronic properties and steric profile of the molecule.

A patent describes the synthesis of substituted butyrophenone derivatives where the fluorophenyl ring is further functionalized. google.com For example, the preparation of 4-Chloro-l-(4-fluoro-3-methoxyphenyl)-butan-l-one is achieved through the reaction of 4-fluoro-3-methoxy phenylmagnesium bromide with a suitable butyryl derivative. google.com This demonstrates the use of Grignard reagents to introduce new substituents onto the aromatic ring. The patent also lists other potential analogues with ethoxy and trifluoromethoxy groups at various positions on the phenyl ring. google.com

The synthesis of haloperidol (B65202) analogues has also involved modifications to the aromatic ring. nih.gov While specific details of the ring substitutions are not provided in the abstract, the study highlights the importance of these modifications for tuning the biological activity of the resulting compounds.

The following table summarizes some examples of fluorophenyl ring substitutions.

Ring SubstitutionSynthetic MethodKey ReagentsReference
3-MethoxyGrignard Reaction4-fluoro-3-methoxy phenylmagnesium bromide google.com
3-TrifluoromethoxyGrignard Reaction3-trifluoromethoxy phenylmagnesium bromide google.com
3-EthoxyGrignard Reaction3-ethoxy phenylmagnesium bromide google.com
4-Fluoro-3-ethoxyGrignard Reaction4-fluoro-3-ethoxy phenylmagnesium bromide google.com
4-Fluoro-3-trifluoromethoxyGrignard Reaction4-fluoro-3-trifluoromethoxy phenylmagnesium bromide google.com

Stereochemical Aspects in the Synthesis of Chiral Derivatives

The presence of a stereocenter at the α-carbon of many α-substituted butyrophenone analogues necessitates the development of stereoselective synthetic methods to obtain enantiomerically pure compounds.

The stereocontrolled synthesis of 1-substituted homotropanones, which can be considered complex butyrophenone analogues, has been achieved using chiral N-tert-butanesulfinyl imines as intermediates. mdpi.com This methodology involves a highly diastereoselective decarboxylative-Mannich coupling of 3-oxobutanoic acid with N-tert-butanesulfinyl keto aldimines. mdpi.com This approach allows for the synthesis of natural products like (−)-adaline and its enantiomer. mdpi.com

Enantioselective synthesis of α-amino acids, which are structurally related to some of the discussed analogues, can be achieved through the use of specific catalysts for the reduction of C=C double bonds. libretexts.org The industrial synthesis of L-DOPA is a prime example of this strategy. libretexts.org Such catalytic methods could potentially be adapted for the asymmetric synthesis of chiral butyrophenone derivatives.

Resolution of racemic mixtures is another common strategy to obtain pure enantiomers. libretexts.org This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid, followed by separation. libretexts.org Enzymatic discrimination in the hydrolysis of amides is another powerful resolution technique. libretexts.org

The table below outlines stereochemical control methods.

MethodDescriptionExample ApplicationReference
Chiral AuxiliariesUse of a chiral auxiliary, such as N-tert-butanesulfinyl imine, to direct stereochemistry.Synthesis of 1-substituted homotropanones mdpi.com
Enantioselective CatalysisUse of chiral catalysts to favor the formation of one enantiomer over the other.Industrial synthesis of L-DOPA libretexts.org
Racemic ResolutionSeparation of enantiomers from a racemic mixture.Formation of diastereomeric salts with tartaric acid libretexts.org
Enzymatic ResolutionUse of enzymes to selectively react with one enantiomer.Enzymatic hydrolysis of amides libretexts.org

Advanced Analytical Methodologies for the Characterization and Purity Assessment of Alpha Chloro P Fluorobutyrophenone

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular architecture of alpha-Chloro-p-fluorobutyrophenone. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F, 2D NMR)

NMR spectroscopy is the most powerful tool for determining the precise structure of this compound in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (2D) NMR experiments allows for a complete assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the aromatic region is expected to show two distinct multiplets due to the protons on the p-substituted fluorophenyl ring. The aliphatic region would feature a triplet for the terminal methyl group (CH₃), a multiplet for the methylene (B1212753) group (CH₂), and a triplet for the methine proton (CH) at the alpha position, which is coupled to the adjacent methylene group.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique used to confirm the presence and chemical environment of the fluorine atom. A single signal is expected for the p-fluorophenyl group, and its chemical shift provides confirmation of the substitution pattern. For related fluorinated butyrophenones, ¹⁹F NMR signals have been observed around -51 ppm. rsc.org Tracking changes in the ¹⁹F chemical shift can also be used to monitor reactions and degradation. nih.gov

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would confirm the coupling between the protons on the butyryl chain, while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C spectra.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predictions are based on standard chemical shift values and data from analogous compounds.

Atom PositionTechniquePredicted Chemical Shift (ppm)Predicted MultiplicityNotes
Aromatic H (ortho to C=O)¹H NMR~8.0 - 8.1ddCoupling to adjacent aromatic H and F
Aromatic H (ortho to F)¹H NMR~7.1 - 7.2tCoupling to adjacent aromatic H's and F
α-CH¹H NMR~5.2 - 5.4tDeshielded by C=O and Cl
β-CH₂¹H NMR~2.0 - 2.2mCoupled to α-CH and γ-CH₃
γ-CH₃¹H NMR~1.0 - 1.1tCoupled to β-CH₂
C=O¹³C NMR~195 - 198sTypical ketone carbonyl shift
C-F¹³C NMR~165 - 167dLarge ¹JCF coupling constant
Aromatic C (ortho to C=O)¹³C NMR~130 - 131dSmaller ³JCF coupling
Aromatic C (ipso)¹³C NMR~132 - 134dSmaller JCF coupling
Aromatic C (ortho to F)¹³C NMR~115 - 116dLarger ²JCF coupling
α-C-Cl¹³C NMR~60 - 65sDeshielded by Cl
β-C¹³C NMR~28 - 32sAliphatic carbon
γ-C¹³C NMR~11 - 13sAliphatic carbon

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including IR and Raman, are crucial for identifying the functional groups within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational modes of specific bonds. The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp peak corresponding to the C=O stretch of the ketone is anticipated in the region of 1680-1700 cm⁻¹. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ range. The C-F bond gives rise to a strong absorption band around 1220-1240 cm⁻¹, while the C-Cl stretch is expected in the 600-800 cm⁻¹ region. Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations are typically strong in the Raman spectrum.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
C-H (Aromatic)Stretching3050 - 3150Medium
C-H (Aliphatic)Stretching2850 - 2970Medium
C=O (Ketone)Stretching1680 - 1700Strong
C=C (Aromatic)Stretching1450 - 1600Medium-Strong
C-F (Aryl-F)Stretching1220 - 1240Strong
C-Cl (Alkyl-Cl)Stretching600 - 800Medium-Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and gain structural insights from the fragmentation pattern of the compound. For this compound (C₁₀H₁₀ClFO), the molecular weight is 200.64 g/mol . sigmaaldrich.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 200. A characteristic isotopic peak (M+2) at m/z 202, with an intensity approximately one-third that of the M⁺ peak, would confirm the presence of a single chlorine atom.

The fragmentation of butyrophenones is well-understood and primarily involves two key pathways:

Alpha-Cleavage: This involves the cleavage of bonds adjacent to the carbonyl group. Two primary alpha-cleavage fragments are expected:

Loss of the chloropropyl radical (•CHClCH₂CH₃) to yield the p-fluorobenzoyl cation at m/z 123 . This is often the base peak in the spectrum of related compounds. chemicalbook.com

Loss of the p-fluorophenyl radical (•C₆H₄F) to yield a chloro-substituted acylium ion at m/z 77 (plus the mass of the side chain fragment).

McLafferty Rearrangement: While possible, this rearrangement is less likely for alpha-substituted ketones compared to their straight-chain analogs.

The mass spectrum of the related compound α-chloro-4'-fluoropropiophenone shows a prominent peak at m/z 123, corresponding to the p-fluorobenzoyl cation, which strongly supports this as the major fragmentation pathway. nist.govnist.gov

Table 3: Predicted Key Fragments in the EI-Mass Spectrum of this compound

m/z ValueProposed Fragment IonFragmentation Pathway
200/202[C₁₀H₁₀ClFO]⁺Molecular Ion (M⁺/M+2)
123[FC₆H₄CO]⁺Alpha-cleavage (loss of •C₄H₈Cl)
95[C₆H₄F]⁺Fragment from p-fluorobenzoyl cation (loss of CO)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated systems within a molecule. The p-fluorobenzoyl moiety in this compound is the primary chromophore responsible for UV absorption. Two main electronic transitions are expected:

π → π transition:* An intense absorption band associated with the conjugated aromatic system, typically occurring at shorter wavelengths (around 240-260 nm).

n → π transition:* A weaker, longer-wavelength absorption band resulting from the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital.

Spectrofluorimetric studies of butyrophenones confirm their absorption of UV radiation, and HPLC methods commonly use UV detectors set at wavelengths such as 254 nm for analysis, which aligns with the expected π → π* transition. psu.edu The specific absorption maximum (λmax) can be influenced by the solvent used.

Chromatographic Methods for Purity Profiling and Quantification

Chromatographic techniques are essential for separating this compound from impurities, such as starting materials, by-products, or degradation products, and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

Reversed-phase HPLC (RP-HPLC) is the most common and effective method for the analysis of butyrophenone (B1668137) derivatives. Developing a robust HPLC method involves the systematic optimization of several key parameters to achieve good resolution, peak shape, and sensitivity.

Column Selection: A C18 or C8 stationary phase is typically the first choice. These non-polar phases provide good retention for moderately polar compounds like this compound. Column dimensions (e.g., 150 mm x 4.6 mm) and particle size (e.g., 3 or 5 µm) are chosen to balance resolution and analysis time.

Mobile Phase Composition: The mobile phase usually consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. Acetonitrile often provides better peak shape and lower backpressure than methanol (B129727). The ratio of organic to aqueous phase is adjusted to control the retention time. A buffer (e.g., phosphate (B84403) buffer or trifluoroacetic acid) is used to control the pH and ensure consistent peak shapes. researchgate.net

Detection: UV detection is standard for this class of compounds. The detection wavelength should be set at or near the λmax of the analyte to maximize sensitivity. Based on UV-Vis data, a wavelength between 245 nm and 260 nm would be appropriate. A Diode Array Detector (DAD) can be used to scan a range of wavelengths simultaneously, which is useful for peak purity assessment and method development. researchgate.net

Flow Rate and Temperature: A typical flow rate is 1.0 mL/min for a 4.6 mm ID column. The column temperature is usually controlled (e.g., at 30 °C) to ensure reproducible retention times. researchgate.net

Table 4: Example Starting Conditions for HPLC Method Development

ParameterCondition
Stationary PhaseC18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A0.1% Phosphoric Acid in Water
Mobile Phase BAcetonitrile
Elution ModeIsocratic (e.g., 65:35 A:B) or Gradient
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV at 254 nm
Injection Volume10 µL

Gas Chromatography (GC) for Volatile Components and Residual Solvents

Gas Chromatography (GC) is a powerful technique for separating and quantifying volatile and semi-volatile compounds in a sample, making it indispensable for the analysis of residual solvents in pharmaceutical intermediates like this compound. Residual solvents are organic volatile chemicals that may be present from the manufacturing process. shimadzu.com Their presence, even in trace amounts, can impact the quality, stability, and safety of the final active pharmaceutical ingredient (API). shimadzu.comnih.gov

The analysis is typically performed using a headspace GC (HS-GC) system coupled with a Flame Ionization Detector (FID). In this method, the sample is heated in a sealed vial, allowing volatile solvents to partition into the gas phase (headspace), which is then injected into the GC column. The column, often a capillary column with a specific stationary phase like Rtx-624, separates the solvents based on their boiling points and interaction with the phase. shimadzu.comnih.gov The ICH Q3C guidelines classify residual solvents into three classes based on their toxicity, with Class 1 solvents being the most toxic and their use restricted. chemistryworld.com Monitoring for these solvents ensures compliance with regulatory limits. nih.govchemistryworld.com

Research Findings: A typical GC analysis for a pharmaceutical intermediate would involve developing a method capable of separating and quantifying all potential residual solvents used in the synthesis. For this compound, solvents from its synthesis, such as 1,4-dioxane (B91453) or n-hexane, might be monitored. chemicalbook.com The method's performance is validated for specificity, linearity, accuracy, and precision. nih.gov Fast GC methods, with run times under 90 seconds, have been developed to increase throughput in process development and quality control environments. nih.gov

Below is an illustrative data table showing typical GC parameters and potential residual solvents with their ICH limits.

Table 1: Illustrative GC Parameters and Limits for Residual Solvent Analysis

Parameter Value
Instrument Headspace Gas Chromatograph with FID
Column Rtx-624 (30 m x 0.32 mm, 1.8 µm)
Oven Program 40°C (20 min), then 10°C/min to 240°C (20 min) chemistryworld.com
Injector Temp. 140°C chemistryworld.com
Detector Temp. 250°C
Carrier Gas Helium or Nitrogen
Solvent (ICH Class) Concentration Limit (ppm)
Benzene (B151609) (Class 1) 2
1,4-Dioxane (Class 2) 380 chemistryworld.com
Toluene (B28343) (Class 2) 890 chemistryworld.com
Cyclohexane (Class 2) 3880 chemistryworld.com
n-Hexane (Class 2) 290
Methanol (Class 2) 3000 chemistryworld.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective chromatographic technique used extensively in synthetic chemistry for qualitative monitoring of reactions and for preliminary purity screening. libretexts.org It provides valuable real-time information on the progress of a reaction by tracking the consumption of starting materials and the formation of products. youtube.com

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate (e.g., silica (B1680970) gel on aluminum). libretexts.org Alongside the reaction mixture, spots of the starting materials (e.g., 4-fluorobenzoyl chloride and 3-chloropropane for the synthesis of this compound) and a "co-spot" containing both the reaction mixture and starting material are applied. libretexts.orgontosight.ai The plate is then developed in a chamber with an appropriate solvent system (mobile phase). The components separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. youtube.com The completion of the reaction is indicated by the disappearance of the starting material spot in the reaction mixture lane. libretexts.org

Research Findings: The synthesis of this compound can be monitored by periodically taking samples from the reaction vessel and analyzing them via TLC. By comparing the retention factor (Rf) values of the spots, a chemist can visualize the conversion. The starting materials will have distinct Rf values, and the product, this compound, will appear as a new spot with its own characteristic Rf value. Although TLC is not quantitative, the relative intensity of the spots gives a qualitative estimate of the reaction's progress. youtube.com

The following table illustrates how TLC data might look at different stages of a reaction.

Table 2: Illustrative TLC Monitoring of this compound Synthesis

Time Point Spot 1: Starting Material (SM) Spot 2: Reaction Mixture (RM) Spot 3: Product (P) Observations
T = 0 hr Rf = 0.75 Rf = 0.75 - Only starting material is present.
T = 2 hr Rf = 0.75 Rf = 0.75 (faint)Rf = 0.40 (strong) Rf = 0.40 Product spot appears; starting material is being consumed.
T = 5 hr Rf = 0.75 Rf = 0.40 Rf = 0.40 Starting material spot has disappeared; reaction is complete.

(Note: Rf values are hypothetical and depend on the specific TLC plate and solvent system used.)

X-ray Crystallography for Solid-State Structure Determination

X-ray Crystallography is an analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. For a compound like this compound, which may exist as a solid, this method can provide definitive proof of its molecular structure, including bond lengths, bond angles, and torsional angles. It also reveals information about the crystal packing and intermolecular interactions in the solid state.

The technique requires a single, high-quality crystal of the material. This crystal is mounted and exposed to a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic structure is solved and refined. While no public crystallographic data for this compound is available, the technique remains the gold standard for unambiguous structure elucidation of crystalline solids. nih.gov

Research Findings: If an X-ray crystallographic study were performed on this compound, it would confirm the connectivity of the butyrophenone backbone and the positions of the fluorine and chlorine substituents on the phenyl and butyl groups, respectively. The data would provide precise measurements of the C=O, C-F, and C-Cl bond lengths and the planarity of the fluorophenyl group. This information is crucial for understanding the molecule's conformation and its potential interactions in a solid dosage form.

The table below shows the type of data that would be obtained from such an analysis.

Table 3: Representative Data from a Hypothetical X-ray Crystallography Analysis

Parameter Description Hypothetical Value
Crystal System The symmetry class of the crystal lattice. Monoclinic
Space Group The specific symmetry group of the crystal. P2₁/c
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the unit cell. a = 10.2 Å, b = 5.8 Å, c = 15.1 Åα = 90°, β = 98.5°, γ = 90°
Bond Length (C-F) The distance between the Carbon and Fluorine atoms. ~1.35 Å
Bond Length (C-Cl) The distance between the Carbon and Chlorine atoms. ~1.78 Å
Bond Angle (C-CO-C) The angle around the carbonyl carbon. ~120.2°

| Dihedral Angle | The torsion angle between the phenyl ring and carbonyl group. | ~25° |

Elemental Analysis and Thermogravimetric Analysis (TGA) for Compositional and Thermal Stability Studies

Elemental Analysis (EA) is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, sulfur, and other elements in a sample. For this compound, EA serves as a crucial check of purity and confirms that the empirical formula matches the theoretical composition. The sample is combusted at high temperatures, and the resulting gases (CO₂, H₂O, etc.) are quantitatively measured. The results are compared against the theoretical percentages calculated from the molecular formula, C₁₀H₁₀ClFO. nist.govcalpaclab.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides valuable information about the thermal stability of this compound, including its decomposition temperature and the presence of any volatile components like water or residual solvents. The sample is placed in a high-precision balance within a furnace, and the mass is recorded as the temperature is increased at a constant rate.

Research Findings: For a pure sample of this compound, the experimental percentages from elemental analysis should agree closely with the theoretical values (typically within ±0.4%). Any significant deviation could indicate the presence of impurities or an incorrect structural assignment.

A TGA thermogram for the compound would show a stable mass until the onset of thermal decomposition. The temperature at which significant mass loss begins is a key indicator of its thermal stability. The pattern of mass loss can also provide clues about the decomposition mechanism.

The following tables present the theoretical elemental composition and a hypothetical TGA profile for this compound.

Table 4: Elemental Analysis Data for C₁₀H₁₀ClFO (MW: 200.64 g/mol )

Element Theoretical % Experimental % (Illustrative)
Carbon (C) 59.86% 59.75%
Hydrogen (H) 5.02% 5.09%
Chlorine (Cl) 17.67% 17.58%
Fluorine (F) 9.47% 9.39%

| Oxygen (O) | 7.97% | 8.19% (by difference) |

Table 5: Illustrative Thermogravimetric Analysis (TGA) Data

Temperature Range (°C) Mass Loss (%) Observation
25 - 150 ~0.2% Minor loss of adsorbed moisture or highly volatile solvent.
150 - 280 ~1.0% Stable region, minimal mass loss.

| > 280 | >95% | Onset of thermal decomposition, significant mass loss. |


Computational and Theoretical Studies on Alpha Chloro P Fluorobutyrophenone

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in understanding the intrinsic properties of α-Chloro-p-fluorobutyrophenone, dictated by its electronic makeup. These calculations solve approximations of the Schrödinger equation to yield information about molecular orbitals, charge distribution, and the energies of different molecular arrangements.

Density Functional Theory (DFT) Applications in Conformational Analysis

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it ideal for the conformational analysis of molecules like α-Chloro-p-fluorobutyrophenone.

The conformational flexibility of α-Chloro-p-fluorobutyrophenone arises from the rotation around its single bonds, particularly within the butyryl chain. DFT calculations can be employed to map the potential energy surface (PES) by systematically rotating key dihedral angles. For instance, a relaxed PES scan can be performed for the dihedral angles involving the carbonyl group and the aliphatic chain to identify stable conformers (energy minima) and the transition states that separate them. A study on other chalcones has utilized DFT with the B3LYP hybrid functional and a 6-311++G(d,p) basis set to identify stable syn- and anti-conformers. researchgate.netdergipark.org.tr Similar analysis on 2-halo-1,3,2-dioxaphosphinanes has also been conducted to determine the stability of different conformers. chemmethod.comresearchgate.net

The presence of the electronegative chlorine and fluorine atoms significantly influences the molecule's charge distribution and conformational preferences through steric and electronic effects. DFT calculations can quantify these effects by providing the relative energies of each conformer.

Table 1: Hypothetical Relative Energies of α-Chloro-p-fluorobutyrophenone Conformers Calculated using DFT

ConformerDihedral Angle (C-C-C=O)Relative Energy (kcal/mol)Dipole Moment (Debye)
A (Anti)180°0.002.5
B (Gauche 1)+65°1.23.1
C (Gauche 2)-65°1.23.1
D (Eclipsed)4.5 (Transition State)2.8

Note: This table is illustrative, based on typical results for similar molecules, and represents the kind of data generated from DFT calculations.

Ab Initio Methods and Basis Set Selection for Property Prediction

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer higher levels of theory and can provide benchmark-quality data, albeit at a greater computational expense. wikipedia.org

The choice of basis set is crucial for the accuracy of both DFT and ab initio calculations. A basis set is a set of mathematical functions used to build molecular orbitals. For a molecule containing chlorine and fluorine, a basis set that includes polarization and diffuse functions is essential for an accurate description of the electron distribution and non-covalent interactions.

Pople-style basis sets : Sets like 6-311+G(d,p) are commonly used, providing a good balance of flexibility and cost. The "+" indicates the addition of diffuse functions, important for describing anions and weak interactions, while "(d,p)" adds polarization functions to allow for non-spherical electron density distribution around atoms.

Correlation-consistent basis sets : Dunning's correlation-consistent basis sets, such as cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta), are designed to systematically converge towards the complete basis set limit and are often used for high-accuracy calculations. nih.gov

The selection of the appropriate method and basis set depends on the property of interest. For instance, predicting vibrational frequencies might require a different level of theory than calculating the dipole moment or electronic transitions. A study on 2-(4-fluorobenzylideneamino) propanoic acid utilized the B3LYP method with various basis sets to optimize geometries and calculate vibrational wavenumbers. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations are excellent for studying static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of α-Chloro-p-fluorobutyrophenone over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and interacts with its environment. chemmethod.com

To perform an MD simulation, a force field is required. A force field is a set of parameters that describes the potential energy of the system as a function of its atomic coordinates. For novel molecules like α-Chloro-p-fluorobutyrophenone, force field parameters may need to be developed or validated. This often involves fitting parameters to high-level quantum mechanics data. The development of force field parameters for fluorinated amino acids has been undertaken to enable MD simulations of fluorinated proteins. nih.gov

MD simulations can be used to:

Explore the complete conformational landscape by simulating the molecule for nanoseconds to microseconds, allowing it to overcome energy barriers and sample various conformations.

Study the interactions of α-Chloro-p-fluorobutyrophenone with solvent molecules, providing information on solvation shells and hydrogen bonding dynamics.

Investigate its behavior in more complex environments, such as within a lipid bilayer or near a biological macromolecule.

Table 2: Typical Parameters for an MD Simulation of α-Chloro-p-fluorobutyrophenone in Water

ParameterValue/Description
Force FieldAMBER, CHARMM, or OPLS
Water ModelTIP3P or SPC/E
System Size~5000 water molecules
Temperature298 K (25 °C)
Pressure1 atm
Simulation Time100 ns
Time Step2 fs
EnsembleNPT (Isothermal-isobaric)

Note: This table provides a representative set of parameters for a standard MD simulation setup.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms at the molecular level. For α-Chloro-p-fluorobutyrophenone, which is an α-haloketone, several reaction types are of interest, including nucleophilic substitution and reactions involving the carbonyl group. wikipedia.orgup.ac.za

DFT calculations can be used to map the entire reaction coordinate for a proposed mechanism. This involves identifying the structures of the reactants, products, any intermediates, and, crucially, the transition states (TS). A transition state is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. Locating the TS is key to understanding the reaction's kinetics, as its energy relative to the reactants determines the activation energy. acs.org

For example, in a nucleophilic substitution reaction at the α-carbon, computations can help distinguish between an S(_N)1 and S(_N)2 mechanism by calculating the energies of the respective intermediates and transition states. A computational study on the reactions of α-haloketones with nucleophiles has been performed to gain insight into these processes. up.ac.za The mechanism of acid-catalyzed halogenation of ketones, which proceeds through an enol intermediate, is another area where computational analysis can provide detailed insights. libretexts.orgmdpi.com

Intrinsic Reaction Coordinate (IRC) calculations are often performed after a TS has been located to confirm that it correctly connects the desired reactants and products on the potential energy surface.

Structure-Reactivity Relationship Modeling (e.g., QSAR/QSPR for general chemical properties)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical approaches used to predict the biological activity or chemical properties of compounds based on their molecular structures. researchgate.net These models are built by finding a mathematical correlation between a set of calculated molecular descriptors and an observed activity or property.

For α-Chloro-p-fluorobutyrophenone and related butyrophenone (B1668137) derivatives, QSAR/QSPR studies can be valuable for predicting various attributes without the need for extensive experimental testing. nih.govnih.govdrugbank.comdrugbank.com

Descriptor Calculation : A wide range of molecular descriptors can be calculated for α-Chloro-p-fluorobutyrophenone using specialized software. These descriptors quantify different aspects of the molecular structure:

Constitutional : Molecular weight, atom counts.

Topological : Connectivity indices that describe the branching of the molecule.

Geometrical : Molecular surface area, volume.

Quantum Chemical : Dipole moment, HOMO/LUMO energies, atomic charges.

Model Development : A dataset of compounds with known properties (e.g., solubility, toxicity, receptor binding affinity) is compiled. Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical model is created that links the descriptors to the property.

Validation : The predictive power of the QSAR/QSPR model is rigorously tested using internal and external validation techniques to ensure its reliability.

A hypothetical QSPR equation for predicting a property like aqueous solubility might look like:

log(S) = c₀ + c₁(LogP) + c₂(Polar Surface Area) + c₃*(HOMO-LUMO gap)

Where the coefficients (c₀, c₁, etc.) are determined by the regression analysis. Such models can help in the rational design of new compounds with desired properties by suggesting which structural features to modify.

Applications of Alpha Chloro P Fluorobutyrophenone As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Organic Scaffolds

The primary and most well-documented application of alpha-chloro-p-fluorobutyrophenone is its role as a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). The butyrophenone (B1668137) structural motif is central to a class of antipsychotic medications.

A quintessential example of its utility is in the production of Haloperidol (B65202), a widely used typical antipsychotic medication. The synthesis of Haloperidol involves the reaction of this compound with 4-(4-chlorophenyl)-4-hydroxypiperidine. This reaction underscores the importance of the chloro-substituent on the butyrophenone, which acts as a leaving group, facilitating the nucleophilic substitution by the piperidine (B6355638) nitrogen. This pivotal step allows for the construction of the larger, more complex Haloperidol molecule.

Beyond Haloperidol, this versatile precursor is instrumental in the synthesis of a range of other butyrophenone antipsychotics. These include, but are not limited to, Trifluperidol, Melperone, and Droperidol. In each of these syntheses, the this compound core provides the essential butyrophenone fragment, which is then elaborated by reaction with different amine-containing moieties to yield the final drug substance. The fluorinated phenyl ring is also a key feature, often contributing to the desired pharmacokinetic and pharmacodynamic properties of the resulting APIs.

Role in the Generation of Diversified Chemical Libraries

The utility of this compound extends to the generation of diversified chemical libraries, a cornerstone of modern drug discovery. The reactive nature of the alpha-chloro group allows for its reaction with a wide array of nucleophiles, making it an ideal scaffold for creating a multitude of structurally related compounds.

Medicinal chemists leverage this reactivity to systematically modify the structure of the butyrophenone core, leading to the creation of libraries of novel compounds. By reacting this compound with various amines, thiols, alcohols, and other nucleophiles, researchers can rapidly generate a diverse set of molecules. These libraries can then be screened for biological activity against various therapeutic targets.

This approach of using a common, readily available precursor to generate a wide range of derivatives is a highly efficient strategy in the search for new and improved therapeutic agents. The butyrophenone scaffold, with its proven track record in antipsychotic drug development, provides a privileged starting point for such explorations. The systematic variation of the substituents attached to the butyrophenone core allows for a detailed investigation of structure-activity relationships (SAR), guiding the design of future drug candidates with enhanced potency, selectivity, and improved safety profiles.

Utilization in Materials Science Research for Functional Polymers and Resins

There is limited publicly available scientific literature detailing the specific utilization of this compound in materials science research for the synthesis of functional polymers and resins. While the reactive chlorine atom and the aromatic ring suggest potential as a monomer or a modifying agent in polymer chemistry, specific examples or research findings in this area are not readily found in mainstream scientific databases.

Potential in Catalytic Applications (e.g., as a Ligand Precursor)

Similarly, information regarding the potential of this compound in catalytic applications, such as its use as a precursor for ligands in catalysis, is not well-documented in the available scientific literature. Although butyrophenone derivatives can possess coordinating atoms (the carbonyl oxygen), their application as ligands in catalysis is not a prominent area of research based on current public information.

Degradation Pathways and Environmental Fate of Alpha Chloro P Fluorobutyrophenone

Hydrolytic Stability and Degradation Kinetics

No studies detailing the rate of hydrolysis of alpha-chloro-p-fluorobutyrophenone under different pH conditions or identifying its hydrolysis products were found.

Photolytic Degradation Mechanisms under Various Light Conditions

There is no available information on the photodegradation of this specific compound, including its light absorption properties, quantum yield, and the identity of its photoproducts.

Thermal Decomposition Pathways and Product Analysis

No literature was found that investigates the thermal stability of this compound or the products formed upon its decomposition at elevated temperatures.

Biodegradation Studies in Environmental Matrices

No studies on the microbial degradation of this compound in soil, water, or other environmental matrices have been published.

Impurity Profiling and Quality Control Strategies in the Synthesis of Alpha Chloro P Fluorobutyrophenone

Identification and Characterization of Process-Related Impurities

The primary synthesis route for α-Chloro-p-fluorobutyrophenone typically involves the Friedel-Crafts acylation of fluorobenzene (B45895) with 4-chlorobutyryl chloride, using a Lewis acid catalyst such as aluminum chloride. chemicalbook.com Process-related impurities can originate from starting materials, intermediates, byproducts of side reactions, and residual catalysts.

Starting Material-Related Impurities: The purity of the starting materials, fluorobenzene and 4-chlorobutyryl chloride, is critical. Impurities present in these materials can be carried through the synthesis and contaminate the final product. For instance, impurities in fluorobenzene could lead to the formation of undesired substituted butyrophenones.

Reaction-Related Impurities: The Friedel-Crafts acylation is known to generate isomeric impurities. The acylation of fluorobenzene can result in the formation of ortho- and meta-isomers in addition to the desired para-substituted product. The relative ratios of these isomers are influenced by the reaction conditions, including the catalyst, solvent, and temperature.

Other potential reaction-related impurities include:

Unreacted Starting Materials: Residual fluorobenzene and 4-chlorobutyryl chloride may remain if the reaction does not go to completion.

Diacylated Products: In some instances, a second acylation of the fluorobenzene ring can occur, leading to di-substituted byproducts.

Products of 4-chlorobutyryl chloride self-reaction: The acylating agent itself might undergo side reactions.

Table 1: Potential Process-Related Impurities in the Synthesis of α-Chloro-p-fluorobutyrophenone

Impurity NameStructureSource
o-Chloro-p-fluorobutyrophenoneIsomeric byproduct of Friedel-Crafts acylation
m-Chloro-p-fluorobutyrophenoneIsomeric byproduct of Friedel-Crafts acylation
FluorobenzeneUnreacted starting material
4-Chlorobutyryl chlorideUnreacted starting material
Aluminum ChlorideCatalyst residue

Characterization of these impurities is typically achieved using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chromatographic methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). chemicalbook.comchemicalbook.com

Analysis of Degradation Products and Their Formation Pathways

α-Chloro-p-fluorobutyrophenone, like many organic molecules, is susceptible to degradation under various stress conditions such as hydrolysis, oxidation, and photolysis. Understanding the degradation pathways and identifying the resulting degradation products is essential for establishing appropriate storage conditions and shelf-life.

Forced Degradation Studies: To investigate the degradation pathways, forced degradation studies are conducted by subjecting α-Chloro-p-fluorobutyrophenone to harsh conditions, including acidic, basic, oxidative, and photolytic stress.

Hydrolysis: Under aqueous acidic or basic conditions, the chloro group is susceptible to hydrolysis, which would lead to the formation of α-hydroxy-p-fluorobutyrophenone. The kinetics of hydrolysis can be influenced by pH and temperature. nih.gov

Oxidation: The butyrophenone (B1668137) moiety can be susceptible to oxidation. Potential oxidation products could arise from the cleavage of the butyryl side chain or modification of the aromatic ring, although the latter is generally less facile. nih.gov

Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. The specific degradation products would depend on the wavelength of light and the presence of photosensitizers.

Table 2: Potential Degradation Products of α-Chloro-p-fluorobutyrophenone

Degradation Product NameStructureFormation Pathway
α-Hydroxy-p-fluorobutyrophenoneHydrolysis
4-Fluorobenzoic acidOxidative cleavage
Various photolytic productsPhotodegradation

The analysis of these degradation products is typically performed using stability-indicating analytical methods, most commonly HPLC with UV or MS detection, which can separate the parent compound from its degradants.

Strategies for Impurity Minimization and Removal in Synthetic Processes

The control of impurities in the synthesis of α-Chloro-p-fluorobutyrophenone is a critical aspect of process development. A multi-faceted approach is required to minimize the formation of impurities and effectively remove them from the final product.

Optimization of Reaction Conditions:

Catalyst and Stoichiometry: The choice and amount of the Lewis acid catalyst can significantly impact the isomeric purity. Optimizing the molar ratio of catalyst to reactants can minimize side reactions.

Temperature Control: The reaction temperature plays a crucial role in controlling the rate of reaction and the formation of byproducts. Lower temperatures generally favor the formation of the desired para-isomer in Friedel-Crafts acylations.

Reaction Time: Monitoring the reaction progress and stopping it at the optimal time can prevent the formation of degradation products and byproducts from extended reaction times.

Purification of Starting Materials: Ensuring the high purity of fluorobenzene and 4-chlorobutyryl chloride is a proactive measure to prevent the introduction of impurities into the synthesis.

Work-up and Purification Techniques:

Quenching and Extraction: Proper quenching of the reaction mixture is necessary to deactivate the catalyst and is typically followed by an aqueous work-up and extraction to separate the organic product from inorganic salts.

Crystallization: Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical for selectively crystallizing the desired product while leaving impurities in the mother liquor. nih.gov

Chromatography: For impurities that are difficult to remove by crystallization, column chromatography can be an effective purification method. chemicalbook.com

Advanced Quality Control Methodologies for Bulk Material

To ensure the consistent quality of bulk α-Chloro-p-fluorobutyrophenone, robust and validated analytical methods are essential. These methods are used for the release of the material and to monitor its stability over time.

The analytical methods used for the quality control of α-Chloro-p-fluorobutyrophenone must be validated in accordance with regulatory guidelines, such as those from the International Council for Harmonisation (ICH). The validation process demonstrates that the analytical procedure is suitable for its intended purpose.

For a typical HPLC or GC method for the determination of purity and assay of α-Chloro-p-fluorobutyrophenone, the following validation parameters would be assessed:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components which may be expected to be present, such as impurities, degradants, and matrix components. This is often demonstrated by spiking the sample with known impurities and degradants and showing that they are well-resolved from the main peak.

Linearity: The ability of the method to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range.

Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-day and inter-analyst variability).

Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Table 3: Typical Validation Parameters for an HPLC/GC Method for α-Chloro-p-fluorobutyrophenone

Validation ParameterTypical Acceptance Criteria (as per ICH)
SpecificityPeak purity of the analyte peak should be demonstrated. Resolution between the analyte and impurities > 1.5.
LinearityCorrelation coefficient (r²) ≥ 0.99
AccuracyRecovery of 98.0% to 102.0%
Precision (Repeatability)Relative Standard Deviation (RSD) ≤ 2%
Precision (Intermediate)Relative Standard Deviation (RSD) ≤ 2%
LOQSignal-to-noise ratio ≥ 10
RobustnessNo significant impact on results with small variations in method parameters.

A well-characterized reference standard of α-Chloro-p-fluorobutyrophenone is essential for the accurate quantification of the bulk material and its impurities.

Characterization: The reference standard must be of the highest possible purity and should be thoroughly characterized to confirm its identity and purity. The characterization process typically includes:

Spectroscopic Analysis: ¹H NMR, ¹³C NMR, IR, and MS to confirm the chemical structure. chemicalbook.comchemicalbook.com

Chromatographic Purity: Determination of purity by a validated HPLC or GC method.

Water Content: Determined by Karl Fischer titration.

Residual Solvents: Analysis by headspace GC.

Inorganic Impurities: Assessed by methods such as sulfated ash.

Assay: A mass balance approach is often used to assign a purity value to the reference standard, taking into account the chromatographic purity, water content, residual solvents, and non-volatile residue.

Use: The characterized reference standard is used for:

Identification: Comparing the retention time or spectrum of the sample with that of the reference standard.

Assay: Quantifying the content of α-Chloro-p-fluorobutyrophenone in a sample by comparing the peak response of the sample to that of a known concentration of the reference standard.

Impurity Quantification: A reference standard of a specific impurity may be used for its accurate quantification. If an impurity reference standard is not available, its concentration can be estimated relative to the main component using relative response factors.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing alpha-Chloro-p-fluorobutyrophenone in a laboratory setting?

  • Methodological Answer : Synthesis requires optimizing reaction conditions (e.g., solvent polarity, temperature, and stoichiometry of reagents like fluorobenzene derivatives and chlorinating agents). Purification often involves column chromatography or recrystallization, with yield optimization tracked via TLC and GC-MS. Cross-reference protocols in Reaxys or SciFinder for reproducibility, and validate intermediates using 1^1H/13^13C NMR .
  • Safety : Adhere to SDS guidelines for halogenated ketones: use fume hoods, nitrile gloves, and eye protection. Monitor vapor exposure limits (see OSHA standards) .

Q. How can researchers characterize this compound using spectroscopic methods?

  • Methodological Answer :

  • NMR : Compare experimental 19^19F and 13^13C shifts with computational predictions (e.g., DFT simulations) to confirm electronic effects of the chloro and fluoro substituents.
  • IR : Identify carbonyl (C=O) stretching frequencies (~1700 cm1^{-1}) and C-Cl/F vibrational modes.
  • Mass Spectrometry : Use high-resolution MS to confirm molecular ion peaks and fragmentation patterns.
  • Cross-validate data with Spectral Database for Organic Compounds (SDBS) or NIST Chemistry WebBook .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • PPE : Wear chemical-resistant gloves (e.g., Silver Shield®), lab coats, and goggles.
  • Storage : Keep in amber glass containers under inert gas (N2_2) to prevent degradation.
  • Waste Disposal : Neutralize halogenated waste with sodium bicarbonate before disposal, following EPA guidelines .

Advanced Research Questions

Q. How can discrepancies in reported physicochemical properties (e.g., solubility, melting point) of this compound be resolved?

  • Methodological Answer :

  • Data Cross-Validation : Replicate experiments under standardized conditions (e.g., USP/EP monographs).
  • Computational Modeling : Use COSMO-RS or Hansen Solubility Parameters to predict solubility in varied solvents.
  • Statistical Analysis : Apply ANOVA to compare literature values and identify outliers due to impurities or measurement techniques .

Q. What computational models are suitable for studying the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize transition-state geometries (e.g., Gaussian 16) to assess activation barriers for SN2 vs. SN1 pathways.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics.
  • Docking Studies : Predict interactions with enzymatic targets (e.g., cytochrome P450) for toxicity assessments .

Q. How to design experiments to investigate the reaction mechanisms of this compound under varying pH conditions?

  • Methodological Answer :

  • Kinetic Profiling : Use stopped-flow spectroscopy to monitor intermediate formation at pH 3–10.
  • Isotopic Labeling : Introduce 18^{18}O in the carbonyl group to track hydrolysis pathways via MS.
  • In Situ Monitoring : Employ Raman spectroscopy or microfluidic reactors for real-time analysis of reactive intermediates .

Q. What strategies address contradictions in toxicity data for this compound across in vitro and in vivo studies?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from ECOTOX and PubChem to identify confounding variables (e.g., cell line specificity or metabolic differences).
  • Dose-Response Modeling : Apply Hill equations or benchmark dose (BMD) analysis to reconcile low-dose vs. high-dose effects.
  • Pathway Enrichment : Use KEGG or Reactome to map conflicting toxicity mechanisms (e.g., oxidative stress vs. apoptosis) .

Methodological Resources

  • Literature Search : Prioritize peer-reviewed journals via SciFinder or Web of Science; exclude non-peer-reviewed sources like patents or preprints .
  • Data Reproducibility : Document raw spectra, chromatograms, and computational input files in supplementary materials. Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
  • Conflict Resolution : Apply Bradford Hill criteria to assess causality in contradictory studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.